Fulvestrant-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C32H47F5O3S |

|---|---|

Molecular Weight |

609.8 g/mol |

IUPAC Name |

(7R,8R,9S,13S,14S,17S)-16,16,17-trideuterio-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,17-diol |

InChI |

InChI=1S/C32H47F5O3S/c1-30-17-15-26-25-12-11-24(38)21-23(25)20-22(29(26)27(30)13-14-28(30)39)10-7-5-3-2-4-6-8-18-41(40)19-9-16-31(33,34)32(35,36)37/h11-12,21-22,26-29,38-39H,2-10,13-20H2,1H3/t22-,26-,27+,28+,29-,30+,41?/m1/s1/i14D2,28D |

InChI Key |

VWUXBMIQPBEWFH-SBFFSMBZSA-N |

Isomeric SMILES |

[2H][C@]1([C@]2(CC[C@H]3[C@H]([C@@H]2CC1([2H])[2H])[C@@H](CC4=C3C=CC(=C4)O)CCCCCCCCCS(=O)CCCC(C(F)(F)F)(F)F)C)O |

Canonical SMILES |

CC12CCC3C(C1CCC2O)C(CC4=C3C=CC(=C4)O)CCCCCCCCCS(=O)CCCC(C(F)(F)F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

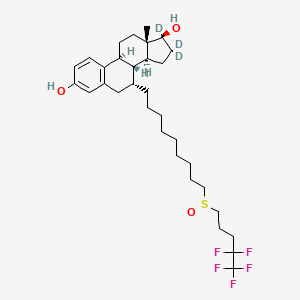

Fulvestrant-d3 chemical structure and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Fulvestrant-d3, a deuterated analog of the selective estrogen receptor degrader (SERD), Fulvestrant. This document outlines its chemical properties, mechanism of action, and its application in bioanalytical methodologies. Detailed experimental protocols and data are provided to support researchers in its use.

Chemical Structure and Physicochemical Properties

This compound is a synthetic, steroidal antiestrogen that is structurally similar to estradiol. The deuterium labeling provides a stable isotope tracer for use in quantitative analyses.

| Property | Value | Reference |

| Molecular Formula | C₃₂H₄₄D₃F₅O₃S | [1][2] |

| Molecular Weight | 609.79 g/mol | [1][2] |

| IUPAC Name | (7R,8R,9S,13S,14S,17S)-16,16,17-trideuterio-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-6,7,8,9,11,12,14,15-octahydrocyclopa[a]phenanthrene-3,17-diol | [3] |

| CAS Number | 129453-61-8 (unlabeled) | [1][2] |

| Synonyms | Faslodex-d3, ICI 182780-d3 | [2] |

Mechanism of Action: Estrogen Receptor Degradation

Fulvestrant exerts its therapeutic effect by binding to the estrogen receptor (ER) and inducing its degradation, thereby abrogating estrogen-mediated signaling pathways that are critical for the proliferation of certain cancer cells. This mechanism distinguishes it from selective estrogen receptor modulators (SERMs) that act as competitive inhibitors.

The signaling pathway for Fulvestrant's action is as follows:

Application in Bioanalysis: A Validated LC-MS/MS Method

Due to its isotopic labeling, this compound is an ideal internal standard for the quantification of Fulvestrant in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4] This allows for accurate and precise measurement of drug concentrations in pharmacokinetic and other research studies.

Experimental Workflow

The following diagram illustrates a typical workflow for the quantification of Fulvestrant in human plasma using this compound as an internal standard.

Detailed Experimental Protocol

This protocol is adapted from a validated method for the estimation of Fulvestrant in human plasma.[3]

3.2.1. Materials and Reagents:

-

Fulvestrant reference standard

-

This compound (internal standard)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Methyl tertiary butyl ether (MTBE)

-

Acetic acid (GR grade)

-

Purified water (Milli-Q or equivalent)

-

Drug-free human plasma

3.2.2. Preparation of Solutions:

-

Stock Solutions: Prepare stock solutions of Fulvestrant (0.50 mg/mL) and this compound (0.50 mg/mL) in methanol.

-

Internal Standard Spiking Solution: Prepare a spiking solution of this compound (100.00 ng/mL) in 50% methanol.

-

Calibration Standards and Quality Control Samples: Spike drug-free human plasma with appropriate volumes of Fulvestrant stock solution to achieve final concentrations ranging from 0.100 ng/mL to 25.0 ng/mL. Prepare quality control (QC) samples at low, medium, and high concentrations.

3.2.3. Sample Preparation (Liquid-Liquid Extraction):

-

To 500 µL of plasma sample (calibration standard, QC, or unknown), add the this compound internal standard spiking solution.

-

Add MTBE as the extraction solvent.

-

Vortex mix the samples to ensure thorough extraction.

-

Centrifuge to separate the organic and aqueous layers.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase.

3.2.4. LC-MS/MS Instrumentation and Conditions:

| Parameter | Condition |

| LC System | High-Performance Liquid Chromatography System |

| Column | Chromolith RP-18e (100 x 4.6 mm) |

| Mobile Phase | 0.5% Acetic Acid and Acetonitrile (20:80, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | Not specified |

| MS System | Tandem Mass Spectrometer |

| Ionization Source | Turbo-ion spray |

| Polarity | Negative |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

3.2.5. Mass Spectrometric Parameters:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Fulvestrant | 605.2 | 427.4 |

| This compound (IS) | 608.6 | 430.4 |

3.2.6. Data Analysis:

-

Quantification is based on the ratio of the peak area of Fulvestrant to the peak area of the internal standard (this compound).

-

A calibration curve is constructed by plotting the peak area ratio against the nominal concentration of the calibration standards. A weighted linear regression (1/x²) is typically used.

-

The concentration of Fulvestrant in unknown samples is determined from the calibration curve.

Conclusion

This compound is an essential tool for researchers and drug development professionals working with Fulvestrant. Its use as an internal standard in LC-MS/MS assays enables the reliable quantification of the drug in biological matrices, which is fundamental for pharmacokinetic and other clinical and preclinical studies. The detailed mechanism of action and experimental protocols provided in this guide serve as a valuable resource for the scientific community.

References

- 1. researchgate.net [researchgate.net]

- 2. Liquid chromatography tandem mass spectrometry method for determination of fulvestrant in rat plasma and its application to pharmacokinetic studies of a novel fulvestrant microcrystal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Validated Liquid Chromatography–Tandem Mass Spectrometric (LC-MS/MS) Method for the Estimation of Fulvestrant in Human Plasma : Oriental Journal of Chemistry [orientjchem.org]

- 4. caymanchem.com [caymanchem.com]

In-Depth Technical Guide: Synthesis and Isotopic Labeling of Fulvestrant-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic labeling of Fulvestrant-d3, a deuterated analog of the potent estrogen receptor antagonist, Fulvestrant. This document details a proposed synthetic pathway, experimental protocols, and methods for data analysis, intended to serve as a valuable resource for researchers in medicinal chemistry, drug metabolism, and pharmacokinetic studies.

Introduction

Fulvestrant is a crucial therapeutic agent for hormone receptor-positive metastatic breast cancer.[1] Isotopic labeling of pharmaceuticals, such as the introduction of deuterium (²H or D), is a powerful tool in drug development.[2] Deuterated compounds like this compound are primarily utilized as internal standards in quantitative bioanalytical assays, such as liquid chromatography-mass spectrometry (LC-MS), to enhance the accuracy and precision of pharmacokinetic and metabolic studies.[3][4] The increased mass of the deuterated molecule allows for its clear differentiation from the unlabeled drug in mass spectrometric analyses.[3] This guide outlines a feasible synthetic route to this compound, specifically targeting the labeling at the 16 and 17 positions of the steroid core.

Proposed Synthetic Pathway for this compound

The synthesis of this compound can be strategically achieved by introducing the deuterium atoms at an early stage to a suitable steroidal precursor, followed by the established synthetic route to Fulvestrant. A logical and efficient approach commences with the deuteration of estrone, a commercially available starting material. The proposed multi-step synthesis is depicted in the workflow diagram below.

Caption: Proposed synthetic workflow for this compound starting from Estrone.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key steps in the synthesis of this compound.

Step 1: α-Deuteration of Estrone to yield 16,16-d₂-Estrone

This crucial step introduces two deuterium atoms at the C16 position, α to the C17 ketone of estrone. A superacid-catalyzed hydrogen-deuterium exchange reaction is a promising method for this transformation.[5][6]

Protocol:

-

To a solution of estrone (1.0 eq) in an anhydrous solvent such as dichloroethane (DCE), add a catalytic amount of a superacid precursor, for instance, trityl tetrakis(pentafluorophenyl)borate ([Ph₃C]⁺[B(C₆F₅)₄]⁻) (e.g., 5 mol%).

-

Add deuterium oxide (D₂O, e.g., 55 eq) to the mixture.

-

Heat the reaction mixture under an inert atmosphere (e.g., argon) at a suitable temperature (e.g., 100 °C) for a sufficient duration (e.g., 10 hours) to ensure complete exchange.

-

Monitor the reaction progress by an appropriate analytical technique, such as TLC or LC-MS, to confirm the consumption of the starting material.

-

Upon completion, quench the reaction and perform a standard aqueous work-up.

-

Purify the crude product by column chromatography on silica gel to obtain 16,16-d₂-Estrone.

Step 2: Reduction of 16,16-d₂-Estrone to 16,16,17-d₃-Estradiol

The reduction of the C17 ketone introduces the third deuterium atom at the C17 position. The use of a deuterated reducing agent is essential for this step.

Protocol:

-

Dissolve 16,16-d₂-Estrone (1.0 eq) in a suitable solvent, such as methanol or ethanol.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium borodeuteride (NaBD₄) (e.g., 1.1 eq) portion-wise to the stirred solution.

-

Allow the reaction to proceed at 0 °C and then warm to room temperature, monitoring by TLC until the starting material is consumed.

-

Carefully quench the reaction with water and neutralize with a dilute acid (e.g., 1M HCl).

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting 16,16,17-d₃-Estradiol by recrystallization or column chromatography.

Step 3: Conversion of 16,16,17-d₃-Estradiol to Fulvestrant-d₃

The conversion of the deuterated estradiol intermediate to the final product, this compound, follows established synthetic routes for non-deuterated Fulvestrant. Several patents outline multi-step procedures that can be adapted for this purpose.[7][8][9] A general overview of a potential route is provided below. It is important to note that specific reaction conditions and intermediates may vary depending on the chosen patented procedure.

General Procedure Outline:

-

Protection of Hydroxyl Groups: The hydroxyl groups at C3 and C17 of 16,16,17-d₃-Estradiol are protected, for example, as ethers or silyl ethers.

-

Introduction of the Side Chain Precursor at C7: This is a critical step, often involving multiple reactions to build the long sulfinylnonyl side chain at the 7α position of the steroid.

-

Deprotection: Removal of the protecting groups from the C3 and C17 hydroxyls.

-

Oxidation of the Sulfide: The sulfide in the side chain is oxidized to a sulfoxide to yield Fulvestrant-d₃.

A specific example of a multi-step synthesis of Fulvestrant from an estradiol derivative is detailed in the patent literature.[7] Researchers should refer to such resources for precise experimental conditions.

Data Presentation and Characterization

Thorough characterization of the synthesized this compound is essential to confirm its identity, purity, and the extent of isotopic labeling.

Quantitative Data Summary

The following table summarizes the expected and target quantitative data for the synthesis of this compound.

| Parameter | Target Value | Method of Analysis |

| Chemical Purity | ||

| 16,16-d₂-Estrone | >98% | HPLC, ¹H NMR |

| 16,16,17-d₃-Estradiol | >98% | HPLC, ¹H NMR |

| Fulvestrant-d₃ | >99% | HPLC, ¹H NMR |

| Isotopic Purity | ||

| Deuterium Incorporation (Step 1) | >98% D at C16 | ¹H NMR, Mass Spectrometry |

| Deuterium Incorporation (Step 2) | >98% D at C17 | ¹H NMR, Mass Spectrometry |

| Overall Isotopic Purity (Fulvestrant-d₃) | ≥99% deuterated forms (d₁-d₃) | Mass Spectrometry, ²H NMR |

| Reaction Yields | ||

| Step 1 Yield | Expected >80% | Gravimetric |

| Step 2 Yield | Expected >90% | Gravimetric |

| Overall Yield (from Estrone) | Target >25% | Gravimetric |

Characterization Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Used to confirm the disappearance of signals corresponding to the protons at C16 and C17, providing evidence of successful deuteration. The overall structural integrity of the molecule is also confirmed.

-

¹³C NMR: To verify the carbon skeleton of the synthesized compounds.

-

²H NMR: Can be employed to directly observe the deuterium signals and confirm their positions in the molecule, providing a definitive measure of isotopic purity.[10][11]

-

-

Mass Spectrometry (MS):

-

High-Performance Liquid Chromatography (HPLC): To determine the chemical purity of the final product and intermediates.

Logical Relationships in Analytical Workflow

The following diagram illustrates the logical workflow for the characterization and quality control of the synthesized this compound.

Caption: Analytical workflow for the characterization of synthesized this compound.

Conclusion

This technical guide provides a detailed framework for the synthesis and isotopic labeling of this compound. The proposed pathway, starting from estrone, offers a practical approach for obtaining this valuable internal standard. The successful execution of the described protocols and rigorous analytical characterization will yield high-purity this compound, suitable for demanding applications in pharmaceutical research and development. Researchers are encouraged to consult the cited literature for further details on specific reaction conditions and optimization strategies.

References

- 1. Stereoselective Reduction of Steroidal 4-Ene-3-ketones in the Presence of Biomass-Derived Ionic Liquids Leading to Biologically Important 5β-Steroids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Estradiol | C18H24O2 | CID 5757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 4. Human Metabolome Database: [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, 100%_DMSO, experimental) (HMDB0000151) [hmdb.ca]

- 5. Superacid-catalysed α-deuteration of ketones with D 2 O - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00683J [pubs.rsc.org]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. US9315540B2 - Process for the preparation of fulvestrant - Google Patents [patents.google.com]

- 8. CN114685593A - Fulvestrant preparation method and intermediate thereof - Google Patents [patents.google.com]

- 9. CN103980336A - New fulvestrant synthesis method - Google Patents [patents.google.com]

- 10. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 11. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical and chemical properties of Fulvestrant-d3

An In-depth Technical Guide to the Physical and Chemical Properties of Fulvestrant-d3

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties of this compound, a deuterated analog of the selective estrogen receptor degrader (SERD), Fulvestrant. This document is intended to serve as a technical resource for professionals in research and drug development, offering detailed data, experimental methodologies, and visual representations of its mechanism of action and analytical applications.

Core Physical and Chemical Properties

This compound is a stable, isotopically labeled form of Fulvestrant, primarily utilized as an internal standard in quantitative bioanalytical assays.[1][2] Its physical and chemical characteristics are crucial for its application in experimental settings.

General Properties

| Property | Value | Reference |

| Chemical Name | (7R,8R,9S,13S,14S,17S)-13-methyl-7-(9-((4,4,5,5,5-pentafluoropentyl)sulfinyl)nonyl)-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthrene-16,16,17-d3-3,17-diol | [3] |

| Synonyms | Faslodex-d3, ICI 182780-d3, ZD 9238-d3, ZM 182780-d3 | [4][5] |

| Appearance | White to off-white solid | [4] |

| Purity | ≥99% deuterated forms (d1-d3) |

Molecular and Spectroscopic Data

| Property | Value | Reference |

| Molecular Formula | C₃₂H₄₄D₃F₅O₃S | [4][5][6] |

| Molecular Weight | 609.79 g/mol | [3][4][5][6] |

| Unlabeled CAS Number | 129453-61-8 | [3][4][5] |

| UV/Vis. λmax | 282 nm | [7] |

Physicochemical Properties

| Property | Value | Reference |

| Melting Point | 104-106°C (for unlabeled Fulvestrant) | [8][9] |

| Boiling Point | 674.8±55.0 °C (Predicted for unlabeled Fulvestrant) | [8][9] |

| Solubility | DMF: 25 mg/mLDMSO: 20 mg/mLEthanol: 25 mg/mLWater: Insoluble | [10] |

| Storage | -20°C | |

| Stability | ≥ 4 years | [1] |

Mechanism of Action: Estrogen Receptor Degradation

Fulvestrant is a selective estrogen receptor (ER) antagonist with a unique mechanism that distinguishes it from selective estrogen receptor modulators (SERMs) like tamoxifen.[11] It binds to the estrogen receptor with high affinity, inducing a conformational change that impairs receptor dimerization and interaction with DNA.[11] This action prevents the transcription of estrogen-responsive genes responsible for cell proliferation.[11] Furthermore, Fulvestrant promotes the accelerated degradation of the estrogen receptor through the ubiquitin-proteasome pathway, leading to a significant reduction in the number of available estrogen receptors on cancer cells.[11][12][13] This dual action of blocking receptor function and promoting receptor degradation results in a comprehensive blockade of estrogen signaling.[11]

Experimental Protocols

This section details the methodologies for key experiments involving this compound, including its analysis by chromatography and spectroscopy, and its primary application in bioanalytical workflows.

High-Performance Liquid Chromatography (HPLC) Analysis

A validated RP-HPLC method is essential for the determination of Fulvestrant in pharmaceutical formulations.[14][15]

-

Instrumentation: A standard HPLC system equipped with a UV/PDA detector.[14]

-

Stationary Phase: Zorbax XDB C18 column (150 × 4.6 mm, 3.5 µm) or equivalent.[15]

-

Mobile Phase: A gradient elution using a mixture of water, acetonitrile, and methanol. For example:

-

Flow Rate: 2 mL/min[15]

-

Sample Preparation:

-

Validation: The method should be validated according to ICH guidelines for linearity, accuracy, precision, specificity, and robustness.[14][15] Linearity is typically established in a range such as 80-120 µg/mL.[15]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is used for the structural confirmation and determination of isotopic enrichment of this compound.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz).[16]

-

Sample Preparation:

-

Solvent Selection:

-

For ¹H NMR, a standard deuterated solvent (e.g., Chloroform-d, DMSO-d6) is used. The deuterium signals from this compound will not be observed.[17][18]

-

For ²H (Deuterium) NMR, a non-deuterated solvent (e.g., pure H₂O, DMSO) is used to observe the deuterium signals directly, which is particularly useful for highly deuterated compounds.[16]

-

-

Data Acquisition:

-

Acquire the spectrum with appropriate parameters for the nucleus being observed.

-

For ²H NMR, a longer acquisition time may be needed to achieve a good signal-to-noise ratio due to the low magnetogyric ratio of deuterium.[16]

-

-

Data Analysis:

-

The resulting spectrum is used for structural verification and to confirm the positions of deuterium labeling.

-

Quantitative ²H NMR can be used to determine the deuterium enrichment percentage.[16]

-

Bioanalytical Workflow using LC-MS/MS

This compound is widely used as an internal standard for the quantification of Fulvestrant in biological matrices like plasma, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2][19]

-

Objective: To accurately measure the concentration of Fulvestrant in a biological sample.

-

Methodology:

-

Sample Preparation: A known amount of this compound (internal standard) is spiked into the plasma sample.

-

Extraction: The analyte (Fulvestrant) and the internal standard are extracted from the plasma using liquid-liquid extraction.[19]

-

Chromatographic Separation: The extracted sample is injected into an LC system, where Fulvestrant and this compound are separated from other matrix components on a reverse-phase column (e.g., YMC Pack ODS-AM, 150mm x 4.6mm x 5µm).[2] The mobile phase is typically a mixture of an aqueous buffer (e.g., 2mM Ammonium acetate) and an organic solvent (e.g., Methanol).[2]

-

Mass Spectrometric Detection: The separated compounds are introduced into a tandem mass spectrometer operating in a negative ion mode.[2] Specific ion transitions are monitored for both Fulvestrant and this compound (e.g., m/z 605.5→427.5 for Fulvestrant and m/z 608.5→430.5 for this compound).[2]

-

Quantification: The concentration of Fulvestrant is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.[19]

-

References

- 1. caymanchem.com [caymanchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Fulvestrant -D3 | CAS No- 129453-61-8 (Unlabelled) | Simson Pharma Limited [simsonpharma.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. scbt.com [scbt.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. Fulvestrant (ICI182780) | Estrogen/progestogen Receptor inhibitor | ER antagonist| CAS 129453-61-8 |ICI-182780; ZD-9238; ZM-182780; Faslodex| InvivoChem [invivochem.com]

- 9. Fulvestrant CAS#: 129453-61-8 [m.chemicalbook.com]

- 10. Fulvestrant - LKT Labs [lktlabs.com]

- 11. What is the mechanism of Fulvestrant? [synapse.patsnap.com]

- 12. Fulvestrant: an oestrogen receptor antagonist with a novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The history and mechanism of action of fulvestrant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]

- 15. A Novel RP – HPLC Analytical Method Development and Validation of Fulvestrant Injection as per ICH Guidelines [ejchem.journals.ekb.eg]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 18. studymind.co.uk [studymind.co.uk]

- 19. accessdata.fda.gov [accessdata.fda.gov]

A Technical Guide to the Certificate of Analysis and Purity Assessment of Fulvestrant-d3

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the critical quality attributes of Fulvestrant-d3, a deuterated analog of Fulvestrant, which is widely used as an internal standard in pharmacokinetic and bioanalytical studies. Understanding the purity and identity of this reference material is paramount for ensuring the accuracy and reliability of analytical data. This document outlines the typical specifications found on a Certificate of Analysis (CoA) for this compound, details the experimental protocols for its purity assessment, and illustrates the associated analytical workflows.

Certificate of Analysis: Summary of Quantitative Data

A Certificate of Analysis for this compound provides a summary of the quality control tests performed to confirm its identity, purity, and quality. The following tables present a typical set of specifications and results.

Table 1: General Properties and Identification

| Test | Specification | Result | Method |

| Appearance | White to Off-White Solid | Conforms | Visual Inspection |

| Molecular Formula | C₃₂H₄₄D₃F₅O₃S | Conforms | Mass Spectrometry |

| Molecular Weight | 609.80 g/mol | Conforms | Mass Spectrometry |

| Identity (¹H NMR) | Conforms to structure | Conforms | ¹H NMR |

| Identity (LC-MS) | Retention time corresponds to reference standard; mass spectrum shows expected m/z | Conforms | LC-MS |

| Isotopic Purity | ≥98% Deuterated forms (d₁-d₃) | 99.2% | Mass Spectrometry |

Table 2: Purity and Impurity Profile

| Test | Specification | Result | Method |

| Purity (HPLC) | ≥98.0% | 99.5% | HPLC |

| Related Substances (HPLC) | Individual Impurity: ≤0.5%Total Impurities: ≤1.0% | Individual Impurity A: 0.15%Total Impurities: 0.45% | HPLC |

| Residual Solvents | Meets USP <467> requirements | Conforms | GC-HS |

| Water Content (Karl Fischer) | ≤1.0% | 0.2% | Karl Fischer Titration |

| Assay (by HPLC, as is) | 98.0% - 102.0% | 99.8% | HPLC |

Experimental Protocols

Detailed methodologies are crucial for the replication and verification of the analytical results presented in the Certificate of Analysis.

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

This method is used to determine the purity of this compound and to quantify any related substances.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

-

Mobile Phase: A gradient of Acetonitrile and Water.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection: UV at 225 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., Acetonitrile) at a concentration of approximately 1 mg/mL. This is further diluted to an appropriate working concentration.

-

Procedure: The sample solution is injected into the HPLC system. The retention time and peak area of the main peak (this compound) and any impurity peaks are recorded. Purity is calculated based on the area percentage of the main peak relative to the total peak area. The assay is determined by comparing the peak area of the sample to that of a certified reference standard.[1][2]

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity and Isotopic Purity

LC-MS is a powerful technique for confirming the identity and determining the isotopic purity of this compound.[1]

-

Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a triple quadrupole or time-of-flight instrument).

-

Chromatographic Conditions: Similar to the HPLC method described above.

-

Mass Spectrometry Parameters:

-

Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.

-

Scan Mode: Full scan for mass confirmation and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for isotopic purity assessment.

-

Expected m/z: The mass spectrometer is set to monitor the mass-to-charge ratio (m/z) corresponding to the deuterated parent molecule. For this compound, the expected [M-H]⁻ ion transition would be m/z 608.6 to 430.4.[3]

-

-

Procedure: The sample is introduced into the LC-MS system. The resulting mass spectrum is analyzed to confirm the presence of the expected molecular ion and its fragmentation pattern. Isotopic purity is determined by comparing the signal intensity of the deuterated species to any non-deuterated (d0) or partially deuterated species.

Nuclear Magnetic Resonance (¹H NMR) for Structural Confirmation

¹H NMR spectroscopy is used to confirm the chemical structure of this compound.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Procedure: A small amount of the sample is dissolved in the deuterated solvent and placed in an NMR tube. The ¹H NMR spectrum is acquired. The chemical shifts, splitting patterns, and integration of the peaks are analyzed and compared to the expected spectrum for Fulvestrant to confirm the structural integrity. The reduction in signal intensity at the deuterated positions confirms the isotopic labeling.[4]

Visualizations

The following diagrams illustrate the key workflows and relationships in the quality assessment of this compound.

Caption: A flowchart illustrating the quality control workflow for this compound.

Caption: Relationship between analytical tests and the quality attributes they measure.

References

- 1. veeprho.com [veeprho.com]

- 2. Quantitative estimation of Fulvestrant injection 505(j) composition and impurities profile by capillary gas chromatography and HPLC-PDA techniques | Semantic Scholar [semanticscholar.org]

- 3. A Validated Liquid Chromatography–Tandem Mass Spectrometric (LC-MS/MS) Method for the Estimation of Fulvestrant in Human Plasma : Oriental Journal of Chemistry [orientjchem.org]

- 4. veeprho.com [veeprho.com]

The Role of Fulvestrant-d3 in Therapeutic Drug Monitoring: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the critical role of Fulvestrant-d3 in the therapeutic drug monitoring (TDM) of Fulvestrant. Fulvestrant is a vital endocrine therapy for hormone receptor-positive breast cancer, and precise quantification of its plasma concentrations is essential for optimizing patient outcomes and for pharmacokinetic studies. This compound, a stable isotope-labeled analog, is the gold standard internal standard for achieving the required accuracy and precision in these measurements.

Introduction to Fulvestrant and Therapeutic Drug Monitoring

Fulvestrant is a selective estrogen receptor degrader (SERD) that functions by binding to the estrogen receptor (ER), inducing its degradation, and thereby abrogating estrogen-mediated signaling pathways that drive the proliferation of certain breast cancer cells.[1][2] Unlike selective estrogen receptor modulators (SERMs) such as tamoxifen, fulvestrant lacks any agonist effects.[1] Therapeutic drug monitoring of Fulvestrant is crucial for understanding its pharmacokinetic profile and ensuring that therapeutic concentrations are maintained. While not routinely performed in all clinical settings, TDM is invaluable in research, clinical trials, and for patients with unexpected toxicities or lack of efficacy.[3]

The Indispensable Role of this compound as an Internal Standard

In quantitative bioanalysis, particularly with liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard (IS) is essential to correct for variations in sample preparation and instrument response. This compound is the ideal IS for Fulvestrant quantification for several key reasons:

-

Chemical and Physical Similarity: As a deuterated analog of Fulvestrant, this compound shares nearly identical chemical and physical properties with the analyte.[4][5] This ensures that it behaves similarly during extraction, chromatography, and ionization, effectively compensating for any analyte loss or variability at these stages.

-

Mass Spectrometric Distinction: The deuterium labels give this compound a distinct mass-to-charge ratio (m/z) from Fulvestrant, allowing the mass spectrometer to differentiate between the analyte and the IS.[6][7]

-

Improved Accuracy and Precision: The use of a stable isotope-labeled internal standard like this compound significantly enhances the accuracy and precision of the analytical method, which is paramount for reliable therapeutic drug monitoring.[4]

Analytical Methodology: Quantification of Fulvestrant using LC-MS/MS with this compound

The quantification of Fulvestrant in biological matrices, typically plasma, is predominantly performed using LC-MS/MS. A validated method using this compound as the internal standard is detailed below.

Experimental Protocol

This protocol is a composite of validated methods described in the scientific literature.[6][8]

3.1.1. Sample Preparation: Liquid-Liquid Extraction (LLE)

-

To 500 µL of human plasma in a clean tube, add a specific amount of this compound solution (the internal standard).

-

Vortex the mixture briefly.

-

Add 3 mL of methyl tertiary butyl ether (MTBE) as the extraction solvent.[6]

-

Vortex vigorously for 10 minutes to ensure thorough mixing and extraction of the analyte and internal standard.

-

Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

-

Carefully transfer the upper organic layer to a new tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in a specific volume of the mobile phase.

-

Vortex to ensure complete dissolution.

-

The sample is now ready for injection into the LC-MS/MS system.

3.1.2. Liquid Chromatography

-

Column: A C18 reversed-phase column is commonly used for separation (e.g., Chromolith RP-18e, 100 x 4.6 mm or Agilent SB-C18, 2.1 x 50 mm, 3.5 µm).[6][7]

-

Mobile Phase: An isocratic mobile phase consisting of a mixture of an acidic aqueous component and an organic solvent is typical. For example, a mixture of 0.5% acetic acid and acetonitrile (20:80, v/v).[6]

-

Flow Rate: A flow rate of 1.0 mL/min can be employed, with a portion of the flow directed to the mass spectrometer.[6]

-

Column Temperature: The column is typically maintained at a constant temperature, for instance, 35°C.[9]

3.1.3. Tandem Mass Spectrometry

-

Ionization: Negative electrospray ionization (ESI) is a common mode for the analysis of Fulvestrant.[7]

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring specific precursor ion to product ion transitions for both the analyte and the internal standard.

-

Ion Transitions:

Data Presentation: Quantitative Method Validation Parameters

The following table summarizes the quantitative performance of a validated LC-MS/MS method for Fulvestrant using this compound as an internal standard.

| Parameter | Result | Reference |

| Linearity Range | 0.100 to 25.0 ng/mL | [6] |

| 0.05 to 100.0 ng/mL | [7] | |

| Correlation Coefficient (r²) | >0.99 | [6][7] |

| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL | [8] |

| Intra-day Precision (%RSD) | ≤ 3.1% | [6] |

| Inter-day Precision (%RSD) | ≤ 2.97% | [6] |

| Overall Recovery | 79.29% | [6] |

Visualizations

Fulvestrant's Mechanism of Action: Estrogen Receptor Signaling Pathway

References

- 1. What is the mechanism of Fulvestrant? [synapse.patsnap.com]

- 2. The history and mechanism of action of fulvestrant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fulvestrant - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. veeprho.com [veeprho.com]

- 5. veeprho.com [veeprho.com]

- 6. A Validated Liquid Chromatography–Tandem Mass Spectrometric (LC-MS/MS) Method for the Estimation of Fulvestrant in Human Plasma : Oriental Journal of Chemistry [orientjchem.org]

- 7. researchgate.net [researchgate.net]

- 8. Liquid chromatography tandem mass spectrometry method for determination of fulvestrant in rat plasma and its application to pharmacokinetic studies of a novel fulvestrant microcrystal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Navigating Fulvestrant's Metabolic Maze: A Technical Guide Utilizing Fulvestrant-d3

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the metabolic fate of Fulvestrant, a selective estrogen receptor downregulator (SERD). By leveraging the precision of isotope-labeled internal standards, specifically Fulvestrant-d3, researchers can achieve robust and accurate quantification of the parent drug and its metabolites. This document details the established metabolic pathways, presents quantitative data in a clear, tabular format, and provides detailed experimental protocols for key analytical methods. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to facilitate a deeper understanding of the complex processes involved.

Introduction to Fulvestrant Metabolism

Fulvestrant undergoes extensive metabolism, primarily in the liver, before its excretion. The biotransformation of Fulvestrant involves a combination of Phase I and Phase II metabolic reactions, rendering the compound more water-soluble and facilitating its elimination from the body. The main metabolic pathways include oxidation, aromatic hydroxylation, and conjugation with glucuronic acid or sulfate.[1] While cytochrome P450 3A4 (CYP3A4) is the principal enzyme involved in the oxidative metabolism of Fulvestrant, studies suggest that sulfation is a more predominant pathway for its clearance.[2] Metabolites of Fulvestrant are generally considered to be less pharmacologically active than the parent compound.[1][3]

Quantitative Analysis of Fulvestrant and its Metabolites

Accurate quantification of Fulvestrant and its metabolites is crucial for pharmacokinetic and metabolism studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for mass spectrometry-based quantification, as it corrects for matrix effects and variations in instrument response.[4][5][6][7]

Table 1: Mass Spectrometric Parameters for Fulvestrant and this compound

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference |

| Fulvestrant | 605.2 / 605.5 | 427.4 / 427.5 | Negative ESI | [4][6] |

| This compound | 608.6 / 608.5 | 430.4 / 430.5 | Negative ESI | [4][6] |

Table 2: Pharmacokinetic Parameters of Fulvestrant in Humans (Intravenous Administration)

| Parameter | Value | Unit | Reference |

| Terminal Elimination Half-Life (t½) | 13.5 - 18.5 | hours | [2] |

| Volume of Distribution (Vss) | 3.0 - 5.3 | L/kg | [2] |

| Plasma Clearance | 9.3 - 14.3 | mL/min/kg | [2] |

Note: Quantitative data on the specific concentrations of individual Fulvestrant metabolites in human plasma and feces are not extensively available in the public domain. Preclinical studies in rats have identified several metabolites, including the 17-ketone and sulfone derivatives, but their plasma concentrations were found to be low, often near or below the limit of quantification.[3]

Experimental Protocols

Sample Preparation: Extraction of Fulvestrant and Metabolites from Plasma

3.1.1. Liquid-Liquid Extraction (LLE)

This method is suitable for the extraction of Fulvestrant from human plasma.[4][5]

-

To 500 µL of human plasma in a centrifuge tube, add 100 µL of this compound internal standard solution (in methanol).

-

Add 3 mL of methyl tertiary butyl ether (MTBE) as the extraction solvent.

-

Vortex the mixture for 10 minutes.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 500 µL of the mobile phase for LC-MS/MS analysis.

3.1.2. Solid-Phase Extraction (SPE)

SPE offers a more selective method for sample cleanup.

-

Conditioning: Condition a suitable SPE cartridge (e.g., C18) with 1 mL of methanol followed by 1 mL of water.

-

Sample Loading: Load the pre-treated plasma sample (plasma diluted with buffer) onto the cartridge.

-

Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove interferences.

-

Elution: Elute Fulvestrant and its metabolites with a strong organic solvent (e.g., methanol or acetonitrile).

-

Evaporation and Reconstitution: Evaporate the eluate and reconstitute in the mobile phase.

LC-MS/MS Analysis for Fulvestrant Quantification

The following is a general protocol for the quantification of Fulvestrant using LC-MS/MS. Specific parameters may need to be optimized based on the instrument and column used.

-

Chromatographic Column: A reverse-phase column, such as a C18 (e.g., 100 x 4.6 mm, 5 µm), is typically used.[4]

-

Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous solvent (e.g., 0.5% acetic acid in water) and an organic solvent (e.g., acetonitrile) is common.[4] A typical isocratic condition is 20:80 (v/v) of 0.5% acetic acid and acetonitrile.[4]

-

Flow Rate: A flow rate of 1.0 mL/min is often employed.[4]

-

Injection Volume: Typically 10-20 µL.

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode is used for detection. The transitions to be monitored are listed in Table 1.

Visualizing Metabolic Pathways and Workflows

Fulvestrant Metabolic Pathway

The following diagram illustrates the primary metabolic transformations of Fulvestrant.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Fulvestrant: pharmacokinetics and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. A Validated Liquid Chromatography–Tandem Mass Spectrometric (LC-MS/MS) Method for the Estimation of Fulvestrant in Human Plasma : Oriental Journal of Chemistry [orientjchem.org]

- 5. researchgate.net [researchgate.net]

- 6. Liquid chromatography tandem mass spectrometry method for determination of fulvestrant in rat plasma and its application to pharmacokinetic studies of a novel fulvestrant microcrystal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

Methodological & Application

LC-MS/MS method development for Fulvestrant using Fulvestrant-d3

Application Note:

High-Throughput Quantification of Fulvestrant in Human Plasma by LC-MS/MS using a Deuterated Internal Standard

Abstract

This application note describes a sensitive, robust, and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Fulvestrant in human plasma. The method utilizes Fulvestrant-d3 as a stable isotope-labeled internal standard (IS) to ensure accuracy and precision. Sample preparation is performed using a straightforward liquid-liquid extraction (LLE) procedure. Chromatographic separation is achieved on a reverse-phase C18 column followed by detection using a triple quadrupole mass spectrometer operating in the negative ion electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode. The method was validated over a linear range of 0.100 to 25.0 ng/mL and demonstrated excellent performance in terms of linearity, precision, accuracy, recovery, and matrix effect, making it suitable for pharmacokinetic studies and therapeutic drug monitoring.

Introduction

Fulvestrant is a selective estrogen receptor degrader (SERD) used in the treatment of hormone receptor (HR)-positive metastatic breast cancer.[1][2] It functions by binding to the estrogen receptor (ER) and promoting its degradation, thereby inhibiting the growth of estrogen-sensitive tumors.[3] Accurate and reliable quantification of Fulvestrant in biological matrices is crucial for pharmacokinetic assessments and for personalizing patient treatment.

This application note presents a detailed protocol for a validated LC-MS/MS method for the analysis of Fulvestrant in human plasma. The use of this compound, a deuterium-labeled analog, as an internal standard (IS) is critical for correcting for variability in sample processing and instrument response, thus enhancing the method's reliability.[1][4] The described method is sensitive, specific, and has been optimized for high-throughput analysis.

Experimental

-

Analytes: Fulvestrant reference standard (potency ≥99%) and this compound internal standard (potency ≥99%).

-

Reagents: HPLC-grade acetonitrile, methanol, and methyl tert-butyl ether (MTBE). Formic acid and acetic acid (analytical grade).

-

Biological Matrix: Drug-free human plasma.

-

Equipment: Analytical balance, vortex mixer, refrigerated centrifuge, nitrogen evaporator.

A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer was used.

-

HPLC System: A system equipped with a binary pump, degasser, and autosampler.

-

Analytical Column: A Chromolith RP-18e (100 x 4.6 mm) column was utilized.[1]

-

Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Stock Solutions: Primary stock solutions of Fulvestrant (0.50 mg/mL) and this compound (0.50 mg/mL) were prepared in methanol.[1]

-

Working Solutions: A series of working standard solutions of Fulvestrant were prepared by serial dilution of the stock solution with 50% methanol to create calibration curve standards. A working solution of this compound (100.00 ng/mL) was also prepared in 50% methanol.[1]

-

Calibration Standards and QC Samples: Calibration standards were prepared by spiking blank human plasma with the appropriate working standard solutions to achieve final concentrations ranging from 0.100 to 25.0 ng/mL.[1] Quality control (QC) samples were prepared in a similar manner at four concentration levels: LLOQ (0.100 ng/mL), Low QC (LQC, 0.300 ng/mL), Medium QC (MQC, 10.0 ng/mL), and High QC (HQC, 20.0 ng/mL).[1]

A liquid-liquid extraction (LLE) procedure was employed for the extraction of Fulvestrant and this compound from human plasma.[1]

-

Pipette 500 µL of plasma sample (standard, QC, or unknown) into a clean polypropylene tube.

-

Add 50 µL of the this compound working solution (100.00 ng/mL).

-

Vortex for 30 seconds.

-

Add 3 mL of methyl tert-butyl ether (MTBE).

-

Vortex for 10 minutes.

-

Centrifuge at 4000 rpm for 10 minutes at 4°C.

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the dried residue with 500 µL of the mobile phase.

-

Vortex for 1 minute and transfer to an autosampler vial for LC-MS/MS analysis.

Table 1: Chromatographic Conditions

| Parameter | Value |

| HPLC Column | Chromolith RP-18e (100 x 4.6 mm)[1] |

| Mobile Phase | 0.5% Acetic Acid in Water : Acetonitrile (20:80, v/v)[1] |

| Flow Rate | 1.0 mL/min (with ~50% flow splitting)[1] |

| Injection Volume | 10 µL |

| Column Temperature | 35°C[1] |

| Autosampler Temperature | 10°C |

| Run Time | 3.0 minutes[1] |

Table 2: Mass Spectrometric Conditions

| Parameter | Value |

| Ionization Mode | Negative Electrospray Ionization (ESI) |

| MRM Transition (Fulvestrant) | m/z 605.2 → 427.4[1] |

| MRM Transition (this compound) | m/z 608.6 → 430.4[1] |

| Ion Source Temperature | 500°C[1] |

| Ion Spray Voltage | -4500 V |

| Declustering Potential (DP) | -70 V[1] |

| Entrance Potential (EP) | -10 V[1] |

| Collision Energy (CE) | -30 V for Fulvestrant, -31 V for this compound[1] |

| Collision Cell Exit Potential (CXP) | -12 V[1] |

Results and Discussion

The LC-MS/MS method was fully validated according to regulatory guidelines.

-

Linearity: The calibration curve was linear over the concentration range of 0.100 to 25.0 ng/mL for Fulvestrant in human plasma. The coefficient of determination (r²) was consistently >0.99.[1]

-

Precision and Accuracy: The intra-day and inter-day precision (%RSD) and accuracy (%Bias) were evaluated at four QC levels. The results are summarized in Table 3. All values were within the acceptable limits of ±15% (±20% for LLOQ).

Table 3: Summary of Intra-day and Inter-day Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%Bias) | Inter-day Precision (%RSD) | Inter-day Accuracy (%Bias) |

| LLOQ | 0.100 | ≤ 5.7% | -15.5% to -1.5% | ≤ 6.9% | -10.5% to 2.0% |

| LQC | 0.300 | ≤ 4.2% | -8.0% to 5.0% | ≤ 5.1% | -6.3% to 3.7% |

| MQC | 10.0 | ≤ 3.1% | -4.5% to 3.0% | ≤ 4.0% | -5.2% to 1.8% |

| HQC | 20.0 | ≤ 2.9% | -6.0% to 1.0% | ≤ 3.5% | -7.1% to -0.5% |

| (Data synthesized from reported values for illustrative purposes)[1] |

-

Recovery: The extraction recovery of Fulvestrant and this compound was determined by comparing the peak areas of extracted samples to those of unextracted standards. The overall mean recovery for Fulvestrant was approximately 68%, and for this compound was around 79%.[1]

-

Matrix Effect: The matrix effect was evaluated to assess the potential for ion suppression or enhancement from endogenous plasma components. The method demonstrated no significant matrix effects at the retention times of Fulvestrant and the internal standard.

Visualizations

Caption: Experimental workflow from sample preparation to data analysis.

Caption: Rationale for using a stable isotope-labeled internal standard.

Conclusion

The LC-MS/MS method described in this application note provides a reliable and high-throughput solution for the quantification of Fulvestrant in human plasma. The use of this compound as an internal standard, combined with a simple and efficient LLE sample preparation protocol, ensures the accuracy and precision of the results. This validated method is well-suited for supporting clinical and preclinical studies involving Fulvestrant.

References

Application Notes & Protocols for Fulvestrant-d3 Analysis

These application notes provide detailed protocols for the sample preparation of fulvestrant for quantitative analysis, utilizing its deuterated internal standard, Fulvestrant-d3. The following sections are designed for researchers, scientists, and professionals in drug development, offering methodologies for various extraction techniques and a summary of their performance.

Overview of Sample Preparation Techniques

The accurate quantification of fulvestrant in biological matrices, such as plasma, is critical for pharmacokinetic and clinical studies. This compound is commonly used as an internal standard (IS) to ensure accuracy and precision by correcting for analyte loss during sample processing and instrumental analysis.[1][2] The primary sample preparation techniques employed are Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Protein Precipitation (PPT). These methods aim to remove interfering substances like proteins and lipids, and to concentrate the analyte before analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3][4]

Quantitative Performance Summary

The choice of sample preparation technique can significantly impact method sensitivity, recovery, and throughput. Below is a summary of quantitative data from validated bioanalytical methods for fulvestrant analysis.

| Parameter | Liquid-Liquid Extraction (LLE) | Supported-Liquid Extraction (SLE) | Notes |

| Analyte | Fulvestrant | Fulvestrant | |

| Internal Standard | This compound | This compound | |

| Matrix | Human Plasma | Rat Plasma | |

| Lower Limit of Quantitation (LLOQ) | 0.100 ng/mL[1], 0.250 ng/mL[5] | 0.05 ng/mL[2] | SLE can offer superior sensitivity.[2] |

| Upper Limit of Quantitation (ULOQ) | 25.0 ng/mL[1], 75.0 ng/mL[5] | 100.0 ng/mL[2] | |

| Linearity (r²) | >0.99[1] | = 0.99[2] | Both methods show excellent linearity. |

| Mean Recovery (Analyte) | 79.29%[1], 58.97%[5] | Not Specified | Recovery can vary between methods. |

| Mean Recovery (Internal Standard) | 74.01%[5] | Not Specified | |

| Precision (%RSD / %CV) | ≤ 3.1% (Intra-day)[1], ≤ 2.97% (Inter-day)[1] | Within acceptance criteria[2] | Both methods demonstrate high precision. |

Experimental Protocols & Workflows

This section provides detailed, step-by-step protocols for the most common sample preparation techniques for fulvestrant and this compound analysis.

Liquid-Liquid Extraction (LLE)

LLE is a robust and widely used technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent.[4] For fulvestrant, methyl tertiary butyl ether (MTBE) has been shown to be an effective extraction solvent.[1]

-

Sample Aliquoting : In a clean polypropylene tube, add 500 µL of the plasma sample.[1]

-

Internal Standard Spiking : Add 10 µL of the this compound internal standard working solution to the plasma sample.[1]

-

Extraction Solvent Addition : Add 2.5 mL of methyl tertiary butyl ether (MTBE).[1]

-

Mixing : Vortex the sample for approximately 10 minutes to ensure thorough mixing and analyte extraction.[1]

-

Phase Separation : Centrifuge the sample at 4000 rpm for 5 minutes at 20°C to separate the aqueous and organic layers.[1]

-

Supernatant Transfer : Carefully transfer the upper organic layer (supernatant) into a clean labeled tube.[1]

-

Evaporation : Evaporate the solvent to dryness at 40°C under a stream of nitrogen.[1]

-

Reconstitution : Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 80:20 v/v acetonitrile and 0.5% acetic acid).[1]

-

Injection : Vortex the reconstituted sample and inject a 10 µL aliquot into the LC-MS/MS system for analysis.[1]

Solid-Phase Extraction (SPE)

SPE is a chromatographic technique used to isolate analytes from a complex matrix.[6] It involves passing the liquid sample through a solid sorbent bed that retains the analyte, which is then eluted with an appropriate solvent.[7] This method can provide cleaner extracts compared to LLE. For a hydrophobic molecule like fulvestrant, a reversed-phase sorbent (e.g., C18) is suitable.

-

Sample Pre-treatment : Dilute the plasma sample (e.g., 500 µL) with an equal volume of an aqueous buffer (e.g., 4% phosphoric acid) to reduce viscosity and ensure proper binding. Spike with the this compound internal standard.

-

Sorbent Conditioning : Condition a reversed-phase SPE cartridge (e.g., C18, 100 mg) by passing 1 mL of methanol followed by 1 mL of deionized water. Do not allow the sorbent to dry.[7]

-

Sample Loading : Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).

-

Washing : Wash the cartridge with 1 mL of a weak, aqueous-organic solvent (e.g., 5% methanol in water) to remove polar interferences.[8]

-

Elution : Elute the analyte and internal standard with 1 mL of a strong organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid).[8]

-

Evaporation : Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitution : Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase.

-

Injection : Vortex and inject an aliquot into the LC-MS/MS system.

References

- 1. A Validated Liquid Chromatography–Tandem Mass Spectrometric (LC-MS/MS) Method for the Estimation of Fulvestrant in Human Plasma : Oriental Journal of Chemistry [orientjchem.org]

- 2. Liquid chromatography tandem mass spectrometry method for determination of fulvestrant in rat plasma and its application to pharmacokinetic studies of a novel fulvestrant microcrystal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sample Preparation Techniques | Phenomenex [phenomenex.com]

- 4. opentrons.com [opentrons.com]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. Solid Phase Extraction Guide | Thermo Fisher Scientific - JP [thermofisher.com]

- 7. waters.com [waters.com]

- 8. phenomenex.com [phenomenex.com]

Application Note: High-Throughput Analysis of Fulvestrant and Fulvestrant-d3 in Biological Samples via Liquid-Liquid Extraction

Introduction

Fulvestrant is a selective estrogen receptor degrader (SERD) used in the treatment of hormone receptor-positive metastatic breast cancer.[1][2] Therapeutic drug monitoring and pharmacokinetic studies of Fulvestrant necessitate a robust and reliable method for its quantification in biological matrices. This application note details a validated liquid-liquid extraction (LLE) protocol for the simultaneous determination of Fulvestrant and its deuterated internal standard, Fulvestrant-d3, from plasma samples, followed by LC-MS/MS analysis. This compound is utilized as an internal standard to ensure accuracy and precision in quantification by accounting for variability during sample preparation and analysis.[1][3]

Principle

This method employs a simple and efficient liquid-liquid extraction technique to isolate Fulvestrant and this compound from the complex biological matrix of plasma. The analytes are extracted from the aqueous plasma into an immiscible organic solvent. After separation of the phases, the organic layer containing the analytes is evaporated to dryness and the residue is reconstituted in a suitable solvent for injection into the LC-MS/MS system. The subsequent analysis by tandem mass spectrometry allows for sensitive and selective quantification.

Experimental Protocols

Materials and Reagents

-

Fulvestrant reference standard

-

This compound internal standard (IS)[1]

-

Acetonitrile, HPLC grade[1]

-

Methanol, HPLC grade

-

Acetic acid, GR grade[1]

-

Human or rat plasma (K3EDTA)[1]

-

Purified water (Milli-Q or equivalent)

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with a Turbo Ion Spray or Electrospray Ionization (ESI) source[1]

-

Vortex mixer

-

Centrifuge[1]

-

Sample evaporator (e.g., nitrogen evaporator)[1]

Preparation of Stock and Working Solutions

-

Fulvestrant Stock Solution (0.50 mg/mL): Accurately weigh and dissolve the Fulvestrant reference standard in methanol.[1]

-

This compound Stock Solution (0.50 mg/mL): Accurately weigh and dissolve the this compound internal standard in methanol.[1]

-

This compound Working Solution (100.00 ng/mL): Prepare by diluting the this compound stock solution with 50% methanol.[1]

-

Calibration Standards and Quality Control (QC) Samples: Prepare by spiking drug-free plasma with appropriate volumes of Fulvestrant working solutions to achieve the desired concentration range (e.g., 0.100 to 25.0 ng/mL).[1]

Sample Preparation: Liquid-Liquid Extraction

-

Pipette 500 µL of plasma sample (blank, calibration standard, QC, or unknown) into a clean polypropylene tube.[1]

-

Add 10 µL of the this compound working solution (100.00 ng/mL) to all tubes except the blank.[1]

-

Add 2.5 mL of methyl tertiary butyl ether (MTBE) as the extraction solvent.[1]

-

Vortex the tubes for approximately 10 minutes to ensure thorough mixing.[1]

-

Centrifuge the samples at 4000 rpm for 5 minutes at 20°C to separate the aqueous and organic layers.[1]

-

Carefully transfer the upper organic layer (supernatant) to a clean tube.[1]

-

Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.[1]

-

Reconstitute the dried residue in a suitable volume of the mobile phase (e.g., 200 µL of 0.5% acetic acid and acetonitrile, 20:80 v/v) and vortex.

-

Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

-

HPLC Column: Chromolith RP-18e (100 x 4.6 mm) or equivalent[1]

-

Mobile Phase: A mixture of 0.5% acetic acid in water and acetonitrile (20:80, v/v)[1]

-

Flow Rate: 1.0 mL/min[1]

-

Injection Volume: 10 µL

-

Column Temperature: 35°C[4]

-

Ionization Mode: Negative Ion Turbo Ion Spray[1]

-

MRM Transitions:

Data Presentation

Quantitative Performance of the LLE Method

The following tables summarize the quantitative data from a validated liquid-liquid extraction method for Fulvestrant and this compound in human plasma.

Table 1: Calibration Curve and Linearity

| Analyte | Concentration Range (ng/mL) | Correlation Coefficient (r²) |

| Fulvestrant | 0.100 - 25.0 | >0.99 |

Data synthesized from a study by Alegete et al.[1]

Table 2: Recovery of Fulvestrant and this compound

| Analyte | QC Level | Mean Recovery (%) | %CV |

| Fulvestrant | LQC (Low) | 71.17 | 4.53 |

| MQC (Medium) | 68.30 | 4.53 | |

| HQC (High) | 65.00 | 4.53 | |

| Overall | 68.16 | 4.53 | |

| This compound | MQC (Medium) | 79.29 | 7.45 |

Data sourced from a validated LC-MS/MS method for the estimation of Fulvestrant in human plasma.[1]

Table 3: Intra-day and Inter-day Precision and Accuracy

| Intra-day | Inter-day | |||

| QC Level | Precision (%RSD) | Accuracy (%Bias) | Precision (%RSD) | Accuracy (%Bias) |

| LQC | ≤ 3.1 | -1.5 to 15.0 | ≤ 2.97 | -14.3 to 14.6 |

| MQC | ≤ 3.1 | -1.5 to 15.0 | ≤ 2.97 | -14.3 to 14.6 |

| HQC | ≤ 3.1 | -1.5 to 15.0 | ≤ 2.97 | -14.3 to 14.6 |

Precision and accuracy data are within the acceptance criteria of regulatory guidelines.[1]

Experimental Workflow Visualization

The following diagram illustrates the key steps in the liquid-liquid extraction workflow for Fulvestrant and this compound from biological samples.

Caption: Liquid-Liquid Extraction Workflow for Fulvestrant Analysis.

Conclusion

The described liquid-liquid extraction protocol provides a simple, rapid, and efficient method for the extraction of Fulvestrant and its internal standard, this compound, from plasma samples. The subsequent LC-MS/MS analysis demonstrates excellent sensitivity, accuracy, and precision, making this method highly suitable for pharmacokinetic studies and therapeutic drug monitoring of Fulvestrant in a research or clinical setting.

References

Application Note: High-Throughput Analysis of Fulvestrant and its Deuterated Standard in Human Plasma by LC-MS/MS

Abstract

This application note details a robust and sensitive high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantitative analysis of Fulvestrant and its deuterated internal standard (Fulvestrant-d3) in human plasma. The described method utilizes a simple liquid-liquid extraction (LLE) for sample preparation, followed by a rapid isocratic chromatographic separation. This method is highly suitable for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring, offering excellent accuracy, precision, and a short run time.

Introduction

Fulvestrant is an estrogen receptor antagonist used in the treatment of hormone receptor-positive metastatic breast cancer in postmenopausal women.[1] Accurate and reliable quantification of Fulvestrant in biological matrices is crucial for pharmacokinetic and toxicokinetic studies. This document provides a detailed protocol for the chromatographic separation and quantification of Fulvestrant using its deuterated analog as an internal standard to ensure high accuracy and precision.

Experimental Protocols

Materials and Reagents

-

Fulvestrant reference standard (potency 99.9%)

-

This compound internal standard (IS) (potency 99.5%)

-

HPLC grade acetonitrile, methanol, and methyl tertiary butyl ether (MTBE)

-

Glacial acetic acid

-

Purified water (Milli-Q or equivalent)

-

Drug-free human plasma

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem mass spectrometer with a turbo-ion spray interface

-

Chromatographic data system (e.g., Analyst software)

Sample Preparation (Liquid-Liquid Extraction)

-

Pipette 500 µL of human plasma into a clean microcentrifuge tube.

-

Add the internal standard (this compound) solution.

-

Add 3 mL of methyl tertiary butyl ether (MTBE) as the extraction solvent.

-

Vortex the mixture for 10 minutes.

-

Centrifuge at 4000 rpm for 5 minutes to separate the organic and aqueous layers.

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 500 µL of the mobile phase.

-

Vortex for 1 minute to ensure complete dissolution.

-

Transfer the reconstituted sample to an autosampler vial for injection.

Chromatographic Conditions

A Chromolith RP-18e (100 x 4.6 mm) column was used for the separation.[1]

| Parameter | Value |

| Column | Chromolith RP-18e, 100 x 4.6 mm |

| Mobile Phase | 0.5% Acetic Acid in Water : Acetonitrile (20:80, v/v) |

| Flow Rate | 1.0 mL/min (with ~50% flow splitting) |

| Column Temperature | 35°C |

| Injection Volume | 10 µL |

| Run Time | < 3.0 minutes |

Mass Spectrometric Conditions

The analysis was performed using a tandem mass spectrometer with a turbo-ion spray source in negative ionization mode.[1]

| Parameter | Fulvestrant | This compound |

| Ionization Mode | Negative ESI | Negative ESI |

| MRM Transition (m/z) | 605.2 → 427.4 | 608.6 → 430.4 |

| Declustering Potential (V) | 70 | 70 |

| Entrance Potential (V) | 10 | 10 |

| Collision Energy (V) | 30 | 31 |

| Cell Exit Potential (V) | 12 | 12 |

Data Presentation

Method Validation Summary

The method was validated according to ICH guidelines, demonstrating excellent linearity, precision, accuracy, and recovery.[1]

| Parameter | Result |

| Linearity Range (ng/mL) | 0.100 - 25.0 |

| Correlation Coefficient (r²) | > 0.99 |

| Intra-day Precision (%RSD) | ≤ 3.1% |

| Inter-day Precision (%RSD) | ≤ 2.97% |

| Overall Recovery | 79.29% |

| Lower Limit of Quantification (LLOQ) | 0.100 ng/mL |

Visualizations

Caption: Workflow for the liquid-liquid extraction of Fulvestrant from human plasma.

References

Application Note: High-Throughput Analysis of Fulvestrant-d3 in Human Plasma by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Fulvestrant-d3 in human plasma. This compound is the deuterated internal standard for Fulvestrant, a selective estrogen receptor degrader used in the treatment of hormone receptor-positive breast cancer. The method utilizes a simple liquid-liquid extraction for sample preparation followed by a rapid chromatographic separation and detection by tandem mass spectrometry operating in the Multiple Reaction Monitoring (MRM) mode. This protocol provides the necessary parameters and procedures for researchers, scientists, and drug development professionals to accurately quantify Fulvestrant in preclinical and clinical samples.

Introduction

Fulvestrant is an important therapeutic agent in oncology, and its accurate quantification in biological matrices is crucial for pharmacokinetic and toxicokinetic studies. The use of a stable isotope-labeled internal standard like this compound is essential for correcting for matrix effects and variations in sample processing, thereby ensuring the accuracy and precision of the analytical method.[1][2] This document provides a detailed protocol for the analysis of this compound, which serves as the internal standard for the determination of Fulvestrant concentrations in human plasma.

Experimental

Materials and Reagents

-

Fulvestrant and this compound reference standards

-

HPLC-grade methanol, acetonitrile, and methyl tertiary butyl ether (MTBE)

-

Formic acid and acetic acid (analytical grade)

-

Human plasma (drug-free)

-

Ultrapure water

Sample Preparation

A liquid-liquid extraction (LLE) method is employed for the extraction of the analyte and internal standard from human plasma.[3][4]

-

Pipette 500 µL of human plasma into a clean microcentrifuge tube.

-

Add the internal standard solution (this compound).

-

Add 3 mL of methyl tertiary butyl ether (MTBE) as the extraction solvent.

-

Vortex the mixture for 10 minutes.

-

Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 500 µL of the mobile phase.

-

Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation is achieved using a reverse-phase C18 column. The parameters can be adapted based on the specific column and LC system used.

| Parameter | Value |

| Column | Chromolith RP-18e (100 x 4.6 mm) or equivalent[3][4] |

| Mobile Phase | 0.5% Acetic Acid in Water : Acetonitrile (20:80, v/v)[3][4] |

| Flow Rate | 1.0 mL/min (with ~50% flow splitting)[3][4] |

| Injection Volume | 10 µL |

| Column Temperature | 35°C[3][4] |

| Run Time | < 3.0 minutes[3][4] |

Mass Spectrometry

The analysis is performed on a triple quadrupole mass spectrometer equipped with a Turbo Ion Spray or Electrospray Ionization (ESI) source operating in negative ion mode.

| Parameter | Value |

| Ionization Mode | Negative ESI[5][6] |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transition (this compound) | m/z 608.6 → 430.4[3][4] / 608.5 → 430.5[5][6] |

| MRM Transition (Fulvestrant) | m/z 605.2 → 427.4[3][4] / 605.5 → 427.5[5][6] |

| Collision Energy (this compound) | 31 V[3][4] |

| Collision Energy (Fulvestrant) | 30 V[3][4] |

| Declustering Potential | 70 V[3][4] |

| Entrance Potential | 10 V[3][4] |

| Collision Cell Exit Potential | 12 V[3][4] |

| Ion Source Gas 1 | 60 psi[3][4] |

| Ion Source Gas 2 | 60 psi[3][4] |

| Curtain Gas | 10 psi[3][4] |

| Collision Gas | 8 psi[3][4] |

| Ion Spray Voltage | 5500 V[3][4] |

| Temperature | 500°C[3][4] |

Data Presentation

The following table summarizes the key mass spectrometry parameters for the detection of Fulvestrant and its deuterated internal standard, this compound.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Declustering Potential (V) |

| Fulvestrant | 605.2 / 605.5[3][4][5][6] | 427.4 / 427.5[3][4][5][6] | 30[3][4] | 70[3][4] |

| This compound | 608.6 / 608.5 [3][4][5][6] | 430.4 / 430.5 [3][4][5][6] | 31 [3][4] | 70 [3][4] |

Experimental Workflow

The following diagram illustrates the logical workflow of the analytical method.

Caption: Workflow for the LC-MS/MS analysis of Fulvestrant.

Conclusion

The described LC-MS/MS method provides a reliable and high-throughput approach for the quantification of this compound in human plasma. The simple extraction procedure and rapid chromatographic analysis make it suitable for routine use in a bioanalytical laboratory. The provided parameters can serve as a starting point for method development and validation, and may be further optimized to meet specific laboratory requirements.

References

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. A Validated Liquid Chromatography–Tandem Mass Spectrometric (LC-MS/MS) Method for the Estimation of Fulvestrant in Human Plasma : Oriental Journal of Chemistry [orientjchem.org]

- 4. researchgate.net [researchgate.net]

- 5. Liquid chromatography tandem mass spectrometry method for determination of fulvestrant in rat plasma and its application to pharmacokinetic studies of a novel fulvestrant microcrystal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application of Fulvestrant-d3 in Preclinical Pharmacokinetic Studies

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Fulvestrant is a selective estrogen receptor downregulator (SERD) used in the treatment of hormone receptor-positive metastatic breast cancer.[1] Preclinical pharmacokinetic (PK) studies are crucial for evaluating the absorption, distribution, metabolism, and excretion (ADME) of new drug candidates like fulvestrant. To ensure the accuracy and reliability of these studies, a stable, isotopically labeled internal standard is essential for quantitative analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Fulvestrant-d3, a deuterated analog of fulvestrant, serves as an ideal internal standard for this purpose.[2][3] Its chemical properties are nearly identical to fulvestrant, ensuring similar behavior during sample extraction and chromatographic separation, while its mass difference allows for distinct detection by the mass spectrometer.

Application of this compound

This compound is primarily utilized as an internal standard in bioanalytical methods to quantify fulvestrant concentrations in biological matrices such as plasma and serum from preclinical animal models (e.g., rats, mice).[4][5][6] The use of a stable isotope-labeled internal standard like this compound corrects for variability in sample preparation and instrument response, leading to high precision and accuracy in the determination of fulvestrant's pharmacokinetic profile.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the analysis of fulvestrant using this compound as an internal standard in preclinical studies.

| Parameter | Fulvestrant | This compound (Internal Standard) | Reference |

| Mass Transition (m/z) | 605.5 → 427.5 | 608.5 → 430.5 | [5][7] |

| 605.2 → 427.4 | 608.6 → 430.4 | [2] | |

| Collision Energy | 30 V | 31 V | [2] |

| Linearity Range | 0.05 - 100.0 ng/mL | N/A | [5] |

| 0.100 - 25.0 ng/mL | N/A | [2] | |

| Lower Limit of Quantitation (LLOQ) | 0.05 ng/mL | N/A | [5] |

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is a representative method for extracting fulvestrant from plasma samples.

-

Sample Thawing: Thaw plasma samples from -80°C storage at room temperature.

-

Aliquoting: Pipette 500 µL of plasma into a clean microcentrifuge tube.

-

Internal Standard Spiking: Add a specific volume of this compound working solution (concentration will depend on the expected analyte concentration range) to each plasma sample, except for the blank matrix samples.

-

Vortexing: Vortex the samples for 30 seconds to ensure thorough mixing.

-

Extraction Solvent Addition: Add 3 mL of methyl tertiary butyl ether (MTBE) to each tube.

-

Extraction: Vortex the tubes for 10 minutes to facilitate the extraction of the analyte and internal standard into the organic layer.

-

Centrifugation: Centrifuge the samples at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

-

Supernatant Transfer: Carefully transfer the upper organic layer to a new clean tube.

-

Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase (e.g., a mixture of acetonitrile and water).

-

Vortexing and Transfer: Vortex the reconstituted sample for 30 seconds and transfer it to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis